molecular formula C4H2BrFN2O2S B2637463 5-Bromopyrimidine-2-sulfonyl fluoride CAS No. 2172554-28-6

5-Bromopyrimidine-2-sulfonyl fluoride

Cat. No.: B2637463
CAS No.: 2172554-28-6
M. Wt: 241.03
InChI Key: GDJLFMUPNSQZNK-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. The presence of bromine and sulfonyl fluoride groups in its structure makes it a versatile compound in various chemical reactions and applications .

Preparation Methods

The synthesis of 5-Bromopyrimidine-2-sulfonyl fluoride typically involves the introduction of bromine and sulfonyl fluoride groups into the pyrimidine ring. One common method involves the bromination of pyrimidine followed by sulfonylation using appropriate reagents. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the process .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

5-Bromopyrimidine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromopyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-2-sulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which acts as an electrophile. The compound can inhibit enzyme activity by modifying active site residues, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

5-Bromopyrimidine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can influence the compound’s behavior in various chemical and biological contexts .

Properties

IUPAC Name

5-bromopyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLFMUPNSQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172554-28-6
Record name 5-bromopyrimidine-2-sulfonyl fluoride
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